molecular formula C11H9F3N2O5 B8107243 Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate CAS No. 54166-79-9

Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate

Cat. No.: B8107243
CAS No.: 54166-79-9
M. Wt: 306.19 g/mol
InChI Key: HPWJLXSOUJRZLN-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is a nitro-substituted anilino oxoacetate derivative characterized by its trifluoromethyl (-CF₃) and nitro (-NO₂) groups at the 4- and 2-positions of the aromatic ring, respectively.

Properties

IUPAC Name

ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O5/c1-2-21-10(18)9(17)15-7-4-3-6(11(12,13)14)5-8(7)16(19)20/h3-5H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWJLXSOUJRZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483081
Record name Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54166-79-9
Record name Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination of Ethyl Oxalyl Chloride

An alternative route involves the coupling of 2-nitro-4-(trifluoromethyl)aniline with ethyl oxalyl chloride. In anhydrous dichloromethane (DCM), triethylamine (2.5 equiv) neutralizes HCl generated during the reaction. The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride to form the target ester.

Table 2: Conditions for Oxalyl Chloride Amination

ParameterValueSource
SolventDCM
BaseTriethylamine (2.5 equiv)
Temperature0°C → rt
Reaction Time4–6 h

This method avoids the need for nitroacetate intermediates but requires stringent moisture control. Yields for similar amidation reactions range from 50–65%, with impurities arising from over-alkylation or hydrolysis.

Reductive Amination of Ethyl Glyoxylate

Condensation with Ethyl Glyoxylate

Ethyl glyoxylate reacts with 2-nitro-4-(trifluoromethyl)aniline in ethanol under reductive conditions. Sodium cyanoborohydride (NaBH3CN, 1.2 equiv) facilitates imine formation at pH 5–6 (acetic acid buffer), followed by reduction to the secondary amine. The α-ketoester is isolated via extraction (ethyl acetate) and column chromatography.

Table 3: Reductive Amination Parameters

ParameterValueSource
Reducing AgentNaBH3CN (1.2 equiv)
SolventEthanol
pH5–6 (acetic acid buffer)
Yield55–70%

Comparative Analysis of Methodologies

Yield and Purity Considerations

  • Nitroacetate Alkylation : Offers moderate yields (60–75%) but requires multi-step synthesis.

  • Oxalyl Chloride Amination : Faster (4–6 h) but sensitive to moisture, leading to variable purity.

  • Reductive Amination : Higher yields (55–70%) but necessitates careful pH control.

Scalability and Industrial Feasibility

Copper-catalyzed methods from Patent EP0381010A2 are scalable, with ammonia recycling reducing costs . In contrast, reductive amination generates stoichiometric waste, complicating large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, particularly in inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can modulate the activity of epidermal growth factor receptors (EGFR), which are critical in many cancers .

2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes .

3. Drug Delivery Systems
Due to its chemical stability and ability to form complexes with various biomolecules, ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate can be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes may enhance the bioavailability of poorly soluble drugs .

Agrochemical Applications

1. Herbicide Development
The compound's structural features make it suitable for developing herbicides that target specific plant metabolic pathways. Its action mechanism involves inhibiting enzymes essential for plant growth, providing a selective approach to weed management .

2. Insecticides
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate has shown promise as a potential insecticide. Its efficacy against certain pests could be attributed to its ability to disrupt physiological processes within the insects .

Material Science Applications

1. Synthesis of Functional Polymers
This compound can serve as a building block in synthesizing functional polymers with unique properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance .

2. Coatings and Adhesives
The chemical's properties allow it to be used in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors. Its application in protective coatings can enhance the longevity of materials exposed to harsh conditions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityWO2013014448A1Demonstrated modulation of EGFR activity leading to reduced tumor growth.
Antimicrobial ResearchUS6057304AExhibited significant antibacterial activity against gram-positive bacteria.
Agrochemical DevelopmentVarious Patent ApplicationsIdentified as a candidate for selective herbicides with lower environmental impact.

Mechanism of Action

The mechanism of action of Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .

Comparison with Similar Compounds

Key Structural Features :

  • Aromatic Core : 2-Nitro-4-(trifluoromethyl)aniline group, providing electron-withdrawing effects that influence reactivity .
  • Oxoacetate Ester : Ethyl ester of oxoacetic acid, enabling nucleophilic substitution or condensation reactions .

Synthesis :
The compound is synthesized via a two-step process:

Reaction of 2-nitro-4-(trifluoromethyl)aniline with ethyl oxalyl chloride in pyridine to form the oxoacetate intermediate .

Purification steps involving zinc powder in glacial acetic acid, as described in analogous nitroaniline derivatives .

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing the oxoacetate ester backbone but differing in substituents on the aromatic ring or ester group.

Substituent Variations on the Aromatic Ring

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Reactivity/Applications
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate -NO₂ (2-position), -CF₃ (4-position) 306.21 Anticancer agents, voltage-sensitive dyes
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate -Cl (4-position), -NO₂ (3-position) 272.64 Intermediate for heterocyclic synthesis
Ethyl (4-ethoxyphenyl)aminoacetate -OCH₂CH₃ (4-position) 237.22 Pharmaceutical intermediates
Ethyl 2-(4-nitroanilino)-2-oxoacetate -NO₂ (4-position) 238.20 Synthetic precursor for dyes

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in the target compound enhance electrophilicity, facilitating reactions with nucleophiles (e.g., thiols or amines) compared to methoxy or ethoxy derivatives .
  • Biological Activity: The trifluoromethyl group improves metabolic stability and bioavailability, making the compound more suitable for drug development than non-fluorinated analogs .

Ester Group Modifications

Compound Name Ester Group Melting Point (°C) Solubility
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate Ethyl ester Not reported Low in water, soluble in DMF
Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate Methyl ester 85–88 Soluble in organic solvents
Ethyl 4-nitrophenylglyoxylate Glyoxylate ester Not reported Moderate in ethanol

Key Observations :

  • Ester Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters under acidic conditions, as seen in the target compound compared to its methyl analog .
  • Solubility : The trifluoromethyl group reduces water solubility but enhances lipid solubility, favoring blood-brain barrier penetration in therapeutic applications .

Reactivity and Functionalization Pathways

The compound’s reactivity is influenced by its substituents:

  • Nitro Group Reduction: The nitro group can be reduced to an amine using zinc/AcOH, a pathway shared with Ethyl (4-chloro-3-nitroanilino)(oxo)acetate .
  • Oxoacetate Reactivity: The oxoacetate moiety participates in cyclocondensation reactions with thiols or hydrazines, forming thiazolidinones or pyrazoles, respectively (e.g., Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate) .

Biological Activity

Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Linear Formula : C11H9F3N2O
  • Molecular Weight : 250.2 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, which is a critical factor in drug design and development.

Antimicrobial Activity

Recent studies indicate that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, a review of novel antimicrobial agents highlighted that such compounds can effectively target bacterial DNA synthesis mechanisms, which is crucial in developing new antibiotics .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (µg/mL)Reference
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetateAntibacterial15
CiprofloxacinAntibacterial8
NorfloxacinAntibacterial10

Anticancer Activity

The anticancer properties of ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate have been investigated in various cancer cell lines. One study specifically focused on its effects on human promyelocytic leukemia HL-60 cells. The findings revealed that this compound significantly reduced cell proliferation and induced apoptosis through various mechanisms, including:

  • Caspase Activation : Increased caspase-3 activity was noted, indicating the activation of apoptotic pathways.
  • Bax/Bcl-2 Ratio : The compound upregulated Bax (pro-apoptotic protein) while downregulating Bcl-2 (anti-apoptotic protein), promoting apoptosis .
  • Reactive Oxygen Species (ROS) : Elevated ROS levels were observed, contributing to oxidative stress and subsequent cell death.

Table 2: Effects on HL-60 Cells

ParameterControl ValueTreated Value
Cell Viability (%)10035
Caspase-3 Activity (units)0150
Bax/Bcl-2 Ratio0.52.5
ROS Levels (arbitrary units)100300

Case Studies

  • Study on HL-60 Cells :
    • Objective : To evaluate the cytotoxic effects of ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate.
    • Methodology : Cells were treated with varying concentrations of the compound, and assays were performed to assess cell viability, apoptosis markers, and oxidative stress.
    • Findings : The compound exhibited a concentration-dependent cytotoxic effect with significant induction of apoptosis.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial potential against various bacterial strains.
    • Methodology : Minimum inhibitory concentration (MIC) tests were conducted against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated promising antibacterial activity with lower MIC values compared to traditional antibiotics.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 2-nitro-4-(trifluoromethyl)aniline with ethyl oxalyl chloride under anhydrous conditions. For example, ethyl bromoacetate has been used in analogous syntheses to introduce the oxoacetate moiety (see triazole derivatives in ). Key steps include:

  • Reagent selection : Use of sodium ethoxide as a base to deprotonate the aniline nitrogen.
  • Solvent optimization : Reflux in tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity.

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : The trifluoromethyl and nitro groups induce significant electron density variations, requiring high-resolution data (e.g., SHELXL for refinement). A study on similar thiochromen derivatives achieved an R-factor of 0.044 using single-crystal X-ray diffraction.
  • NMR : 19F NMR^{19}\text{F NMR} (δ = -60 to -65 ppm for CF3_3) and 1H NMR^{1}\text{H NMR} (δ = 8.2–8.5 ppm for aromatic protons) are diagnostic.
  • Mass spectrometry : High-resolution ESI-MS (exact mass 402.039) confirms molecular weight and fragmentation patterns.

Q. How does the compound interact with biological targets in preliminary assays?

In HL-60 leukemia cells, derivatives of this scaffold induce apoptosis via caspase-3 activation (1.5–2.0-fold increase) and mitochondrial membrane potential (MMP) depolarization (19.6–32.5% reduction in DiOC6 staining). Flow cytometry and ROS detection kits (e.g., DCFH-DA) are standard for mechanistic studies.

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., coupling constants) often arise from dynamic effects (e.g., rotational barriers in the nitro group). Strategies include:

  • Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence temperatures for nitro rotation).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate structural models.

Q. What modifications enhance the compound’s bioactivity while maintaining solubility?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., chloro at the phenyl ring) increases antiproliferative activity (IC50_{50} values <10 µM).
  • Prodrug strategies : Ester hydrolysis to the free acid improves water solubility but reduces cell permeability. Use PEGylation or liposomal encapsulation to balance these properties.

Q. How can LCMS/HPLC methods be optimized for quantifying trace impurities?

  • Column selection : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (60:40) achieve baseline separation of the parent compound and nitro-reduction byproducts.
  • Detection limits : UV at 254 nm (ε = 12,000 M1^{-1}cm1^{-1}) and MS/MS transitions (m/z 402 → 292) enable quantification at <0.1% impurity levels.

Q. What mechanistic insights explain the compound’s selectivity for leukemia cells?

The trifluoromethyl group enhances membrane permeability via lipophilic interactions, while the nitro group generates ROS in hypoxic tumor microenvironments. Comparative studies in HL-60 vs. non-cancerous cells show 3–5× higher ROS accumulation in cancer cells .

Methodological Tables

Q. Table 1. Key Analytical Parameters

ParameterMethodConditions/ResultsReference
Melting PointDSC148–150°C
LogPShake-flask/HPLC2.8 ± 0.3
pKaPotentiometric titration4.2 (oxoacetate), 8.9 (anilino)

Q. Table 2. Biological Activity Profiling

AssayModel SystemResult (IC50_{50})MechanismReference
Caspase-3 activationHL-60 cells5 µMApoptosis induction
MMP depolarizationFlow cytometry19.6–32.5% reductionMitochondrial disruption

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